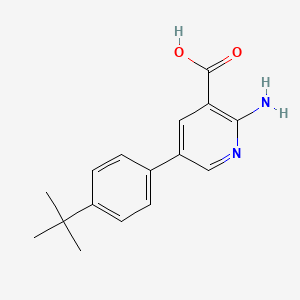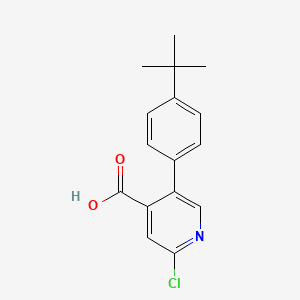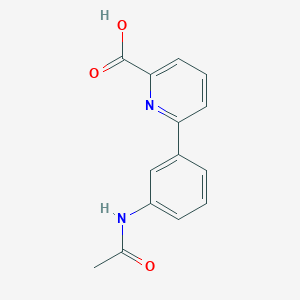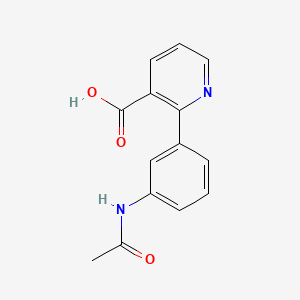
4-(4-t-Butylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-t-Butylphenyl)picolinic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound is known for its role as a ligand in coordination chemistry, making it an important molecule in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions . Another method includes the preparation of active esters of picolinic acids, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters, which can be synthesized from the corresponding acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-t-Butylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
4-(4-t-Butylphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are essential in catalysis and material science.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(4-t-Butylphenyl)picolinic acid involves its ability to bind to metal ions through its picolinic acid moiety. This binding can alter the structure and function of metal-containing proteins and enzymes, affecting various biochemical pathways . The compound’s interaction with zinc finger proteins, for example, can disrupt zinc binding and inhibit the function of these proteins .
相似化合物的比较
Similar Compounds
Picolinic acid: An isomer with the carboxyl group at the 2-position, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: An isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
4-(4-t-Butylphenyl)picolinic acid is unique due to its bulky tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable ligand in coordination chemistry, offering distinct advantages in forming stable and selective metal complexes.
属性
IUPAC Name |
4-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGDGKLIIWRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Benzo(b)thiophen-2-yl]picolinic acid](/img/structure/B6390701.png)
![5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid](/img/structure/B6390702.png)
![5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid](/img/structure/B6390715.png)
![5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid](/img/structure/B6390728.png)
![5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid](/img/structure/B6390731.png)
![5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid](/img/structure/B6390735.png)








